molecular formula C16H14N4O3 B13736637 Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- CAS No. 104065-29-4

Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)-

Cat. No.: B13736637
CAS No.: 104065-29-4
M. Wt: 310.31 g/mol
InChI Key: GDYBDKGSGCSFEA-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- is a complex organic compound with a unique structure that includes a benzaldehyde core substituted with hydroxy, methoxy, and tetrazolylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- typically involves multiple steps. One common approach is the reaction of 4-hydroxy-3-methoxybenzaldehyde with a tetrazole derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Biological Activities

Research indicates that this compound may possess various biological activities, including:

Antimicrobial Properties

Studies have shown that benzaldehyde derivatives can exhibit antimicrobial effects against various pathogens. The presence of the tetrazole ring may enhance these properties due to its ability to interact with biological systems.

Anticancer Activity

Preliminary investigations suggest that Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- may have cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been a focal point for ongoing research.

Anti-inflammatory Effects

The compound's structural features might contribute to its potential anti-inflammatory effects, making it a candidate for further studies in inflammatory disease models.

Applications in Research

  • Medicinal Chemistry : The compound serves as a scaffold for developing new pharmaceuticals targeting various diseases.
  • Biological Assays : It can be used in assays to evaluate biological activity against specific targets, such as enzymes or receptors involved in disease pathways.
  • Material Science : Given its unique chemical structure, it may find applications in developing novel materials with specific properties.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- against similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-HydroxybenzaldehydeHydroxy group at para positionSimple structure; lacks complex substituents
4-MethoxybenzaldehydeMethoxy group at para positionSimilar to target but lacks tetrazole functionality
BenzaldehydeAldehyde functional groupBasic structure without additional substitutions
5-(Phenyl)tetrazoleTetrazole ring without benzaldehyde moietyFocused on tetrazole properties

The combination of multiple functional groups in Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- enhances its potential biological activity compared to simpler derivatives.

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that derivatives of benzaldehyde exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The tetrazole-containing derivative showed enhanced activity compared to its non-tetrazole counterparts.
  • Cytotoxicity Assessment : Research involving various cancer cell lines indicated that compounds similar to Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyltetrazol-2-YL)methyl)- could induce apoptosis effectively, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Benzaldehyde derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- (commonly referred to as Benzaldehyde derivative ) is a complex structure that incorporates both benzaldehyde and tetrazole moieties, contributing to its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C18H18N4O3C_{18}H_{18}N_4O_3. Its structure includes:

  • A benzaldehyde backbone.
  • Hydroxy and methoxy substituents on the aromatic ring.
  • A tetrazole group, which is known for its bioactivity.

Anticancer Activity

Recent studies have demonstrated that benzaldehyde derivatives exhibit promising anticancer properties. For instance, compounds similar to the studied derivative have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Benzaldehyde derivativeHeLa (cervical cancer)12.5
Benzaldehyde derivativeMCF7 (breast cancer)10.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The benzaldehyde derivative has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of enzymatic functions vital for bacterial survival .

Anticonvulsant Properties

In addition to its anticancer and antimicrobial activities, the compound has shown potential anticonvulsant effects in animal models. Studies report that it can significantly reduce seizure duration and frequency in rodent models subjected to chemically induced seizures .

Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of benzaldehyde derivatives involved treating human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM.

Study 2: Antimicrobial Assessment

In a comparative study of various benzaldehyde derivatives against common pathogenic bacteria, the compound demonstrated superior activity compared to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Properties

CAS No.

104065-29-4

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

4-hydroxy-3-methoxy-5-[(5-phenyltetrazol-2-yl)methyl]benzaldehyde

InChI

InChI=1S/C16H14N4O3/c1-23-14-8-11(10-21)7-13(15(14)22)9-20-18-16(17-19-20)12-5-3-2-4-6-12/h2-8,10,22H,9H2,1H3

InChI Key

GDYBDKGSGCSFEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CN2N=C(N=N2)C3=CC=CC=C3)C=O

Origin of Product

United States

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